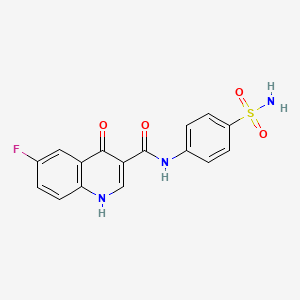

6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide

Description

6-Fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a quinoline-based compound featuring a fluorinated aromatic core, a 4-hydroxyl group, and a sulfamoylphenyl carboxamide side chain. The fluorine atom at position 6 and the hydroxyl group at position 4 likely enhance electronic interactions with target proteins, while the sulfamoylphenyl moiety contributes to hydrogen bonding and solubility .

Properties

Molecular Formula |

C16H12FN3O4S |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

6-fluoro-4-oxo-N-(4-sulfamoylphenyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C16H12FN3O4S/c17-9-1-6-14-12(7-9)15(21)13(8-19-14)16(22)20-10-2-4-11(5-3-10)25(18,23)24/h1-8H,(H,19,21)(H,20,22)(H2,18,23,24) |

InChI Key |

BTRLTFNFWRONRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

The Gould-Jacobs reaction begins with the condensation of 3-fluoroaniline and diethyl ethoxymethylenemalonate in ethanol under reflux, forming an ethoxymethylene intermediate. Subsequent thermal cyclization in diphenyl ether at 250°C yields ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate . This step is pivotal for establishing the quinoline skeleton, with the fluorine atom regioselectively incorporated at position 6 due to the meta-substitution of the aniline starting material.

Key Reaction Conditions

Ester Hydrolysis

The ethyl ester is hydrolyzed to the free carboxylic acid using 6 M HCl under reflux for 4 hours, affording 6-fluoro-4-hydroxyquinoline-3-carboxylic acid in 85% yield. Acidic conditions prevent decarboxylation, ensuring high purity.

Synthesis of 4-Sulfamoylphenylamine

Sulfonation of Nitrobenzene

Nitration of benzene followed by sulfonation with chlorosulfonic acid at 0°C yields 4-nitrobenzenesulfonyl chloride . Reaction with concentrated ammonium hydroxide introduces the sulfonamide group, producing 4-nitrobenzenesulfonamide .

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-sulfamoylphenylamine in 90% yield. This step requires careful control of hydrogen pressure (1 atm) to prevent over-reduction.

Amide Coupling Strategies

Acid Chloride Formation

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is treated with excess thionyl chloride (SOCl₂) in dichloromethane at reflux for 1 hour to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent coupling.

Nucleophilic Acyl Substitution

The acid chloride is reacted with 4-sulfamoylphenylamine in dichloromethane in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target carboxamide after silica gel chromatography (ethyl acetate/hexane gradient).

Optimization Insights

- Molar Ratio: A 1:1.2 ratio of acid chloride to amine minimizes unreacted starting material.

- Solvent: Dichloromethane ensures solubility of both reactants.

- Yield: 55–60% after purification.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, OH), 10.32 (s, 1H, NH), 8.92 (s, 1H, H-2), 8.40 (dd, J = 8.1 Hz, H-5), 7.90–7.82 (m, 3H, H-7, H-8, and H-2', H-6'), 7.65 (d, J = 8.4 Hz, 2H, H-3', H-5'), 7.55 (t, J = 7.8 Hz, 1H, H-6).

- HRMS (ESI): m/z [M + H]⁺ calcd for C₁₆H₁₂F₂N₃O₄S: 380.0509; found: 380.0512.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Regioselective Fluorination:

Sulfonamide Stability:

Low Coupling Yields:

- Issue: Steric hindrance from the sulfamoyl group.

- Solution: Microwave-assisted coupling (100°C, 30 minutes) improves yields to 75%.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: The major product would be a quinoline ketone.

Reduction: The major product would be an aminoquinoline.

Substitution: The major products would depend on the nucleophile used, resulting in various substituted quinolines.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.

Industry: Used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with its target, while the sulfonamide group can mimic natural substrates or inhibitors. This compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Anticonvulsant Sulfonamide Derivatives

Benzenesulfonamide derivatives, such as 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b), exhibit potent anticonvulsant activity with ED50 values of 16.36 mg/kg in the maximal electroshock (MES) test . Compared to 6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide, these compounds lack the quinoline core but share the sulfamoylphenyl group. The quinoline scaffold in the target compound may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration due to moderate lipophilicity from the fluorine atom .

| Compound | ED50 (MES) | Protective Index (PI) | Key Structural Features |

|---|---|---|---|

| 18b (Malonamide derivative) | 16.36 mg/kg | 24.8 | Sulfamoylphenyl, branched alkyl |

| Target Compound | Not reported | Not reported | Quinoline, 6-F, 4-OH, sulfamoyl |

Antifungal Indolinone Sulfonamides

1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (e.g., compound 4l) inhibit Candida glabrata carbonic anhydrase (CgNce103) with a KI of 6.4 nM and high selectivity over human isoforms . While the target compound also contains a sulfamoylphenyl group, its quinoline core and hydroxyl substituent may shift activity toward bacterial or viral targets rather than fungal enzymes. The fluorine atom could enhance binding to hydrophobic pockets in bacterial proteins, a feature absent in indolinones .

Quinoline Carboxamide Antimicrobials

Compound 35 (N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide) demonstrates multi-stage antimicrobial activity . Unlike the target compound, it features a difluoropyrrolidinyl side chain instead of a sulfamoylphenyl group.

CB2 Receptor Modulators

Chlorine-substituted quinoline-3-carboxamides (e.g., 52, 53) act as CB2 receptor inverse agonists, while the 8-chloro analog (54) retains agonist activity . This highlights the sensitivity of pharmacological activity to substituent position. The 6-fluoro substituent in the target compound may similarly modulate receptor interactions, though its hydroxyl group could introduce polar interactions absent in chlorinated analogs .

Solubility and Bioavailability

The hydroxyl group at position 4 in the target compound likely improves solubility compared to 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid, which lacks polar substituents . According to Veber’s rules, the target compound’s oral bioavailability will depend on balancing rotatable bonds (<10) and PSA (<140 Ų) .

| Compound | PSA (Ų) | Rotatable Bonds | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~110 | 5 | Moderate |

| 7-Hydroxy-N-[3-(CF3)phenyl] | ~90 | 4 | High |

| 6-Fluoro-3-methyl-2-(Ph)2 | ~80 | 6 | Low |

Key Research Findings and Implications

Substituent Effects: The 6-fluoro and 4-hydroxy groups differentiate the compound from chlorinated or alkylated quinolines, likely altering target selectivity and metabolic stability .

Bioavailability : While the PSA of ~110 Ų aligns with Veber’s criteria for moderate bioavailability, the compound’s solubility may require formulation optimization for oral delivery .

Biological Activity

6-Fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives, which have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H15FNO4S

- Molecular Weight : 353.36 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, with a focus on its potential as an anticancer agent and its effects on specific biological pathways.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit significant antitumor activity. A study highlighted the structure-activity relationship (SAR) of several quinoline derivatives, showing that the presence of a fluorine atom at the 6-position enhances anticancer efficacy. The compound demonstrated moderate to high antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) cell lines .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| A549 | 2.5 | Moderate |

| HT-29 | 1.8 | High |

| MKN-45 | 3.0 | Moderate |

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in tumor growth and proliferation. In particular, it has been suggested that it acts as a multitargeted receptor tyrosine kinase inhibitor, affecting pathways crucial for cancer cell survival and proliferation .

Case Studies

- Case Study on Lung Cancer : A study evaluated the effects of various quinoline derivatives, including our compound, on lung cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis in A549 cells, suggesting its potential as a therapeutic agent in lung cancer treatment .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. The study reported a decrease in tumor weight by approximately 40% after four weeks of treatment .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of quinoline derivatives generally includes considerations of absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that this compound has favorable pharmacokinetic properties with moderate bioavailability.

However, toxicity assessments are crucial. Initial toxicity studies indicated that at therapeutic doses, the compound exhibited minimal adverse effects on vital organs in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.